N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-3-19-21(18-12-8-5-9-13-18)22-24-16(2)14-20(26(22)25-19)23-15-17-10-6-4-7-11-17/h4-14,23H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWQQJTUMCGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with appropriate reagents, such as formamide or formic acid, to form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions: The final step involves the introduction of benzyl, ethyl, methyl, and phenyl groups through various substitution reactions using reagents like benzyl halides, alkyl halides, and aryl halides under suitable conditions (e.g., reflux, catalysts).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the pyrazolo[1,5-a]pyrimidine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides, alkyl halides, and aryl halides in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
For instance, a study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited substantial activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl-2-ethyl-5-methyl-3-phenyl... | MCF7 | 3.79 |
| N-benzyl-2-ethyl-5-methyl-3-phenyl... | SF-268 | 12.50 |
| N-benzyl-2-ethyl-5-methyl-3-phenyl... | NCI-H460 | 42.30 |
1.2 Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication mechanisms, making them potential candidates for antiviral therapies. Specifically, derivatives have shown efficacy against viral infections by targeting specific enzymatic pathways involved in viral replication .
Case Studies
3.1 Case Study: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, researchers treated human cancer cell lines with varying concentrations of the compound. The results demonstrated dose-dependent cytotoxicity, confirming the compound's potential as an effective anticancer agent.
3.2 Case Study: Antiviral Activity
Another study focused on the antiviral activity of pyrazolo[1,5-a]pyrimidines against influenza viruses. The results indicated that these compounds could significantly reduce viral titers in infected cells, showcasing their therapeutic potential in treating viral infections.
Mechanism of Action
The mechanism of action of N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[3,4-d]pyrimidin-7-amine: Similar structure but different ring fusion pattern.
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[4,3-e]pyrimidin-7-amine: Another isomer with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its isomers and other related compounds.
Biological Activity
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article outlines the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The structural diversity of these compounds allows for various modifications that can enhance their biological efficacy. The core structure typically consists of a fused pyrazole and pyrimidine ring system, which is crucial for their biological interaction.
The precise mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory responses .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines by targeting key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : These compounds can trigger apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Biological Activity Data
The following table summarizes the biological activity data of this compound and related compounds:
Case Studies
Several studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical and preclinical settings:
- Anticancer Activity : A study by Bouabdallah et al. reported that derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This indicates a promising application in cancer therapeutics.
- Anti-inflammatory Properties : Research highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives significantly decreased mRNA expressions of inflammatory markers such as COX-2 and iNOS compared to standard treatments like indomethacin . This suggests potential use in treating inflammatory diseases.
- Structure–Activity Relationships (SAR) : Investigations into SAR have shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For example, electron-donating groups at position 2 have been linked to increased anti-inflammatory effects .
Q & A
Basic: What are the typical synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
Pyrazolo[1,5-a]pyrimidines are commonly synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents (e.g., ethyl 2,4-dioxopentanoate) under reflux in polar solvents like ethanol or dichloromethane . For N-benzyl derivatives, post-cyclization functionalization is often employed, such as nucleophilic substitution at the 7-position with benzylamine derivatives. Key steps include:
- Core formation : Cyclization at 80–100°C in ethanol, using triethylamine as a base to deprotonate intermediates .
- Substituent introduction : Benzylation via Buchwald-Hartwig coupling or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (cyclohexane/ethanol) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃N₅: calc. 393.19) .
- X-ray crystallography : Resolves regiochemistry and conformational preferences. For example, fused pyrazole-pyrimidine rings are nearly planar (dihedral angle <2°), and substituents like the benzyl group adopt equatorial orientations to minimize steric strain .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) with bulky ligands (t-BuXPhos) improve cross-coupling efficiency for N-benzylation .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition during sensitive steps (e.g., amine alkylation), while reflux (80–100°C) accelerates cyclization .
- Additives : Molecular sieves or drying agents (MgSO₄) prevent hydrolysis of moisture-sensitive intermediates .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in kinase inhibition or receptor binding data may arise from:
- Assay variability : Differences in ATP concentrations (10 µM vs. 1 mM) or incubation times .
- Compound purity : HPLC analysis (≥95% purity) and residual solvent testing (e.g., DMSO) are critical .
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methyl) drastically alter selectivity (e.g., CDK2 vs. CACNB3 inhibition) .
Methodological solutions : - Perform dose-response curves (IC₅₀) across multiple assays .
- Use computational docking (AutoDock Vina) to predict binding modes against crystallographic protein targets (PDB: 8HN, 8HH) .
Advanced: What strategies are effective for improving metabolic stability in vivo?
- Structural modifications : Replace metabolically labile groups (e.g., ethyl → tert-butyl) to reduce CYP450 oxidation .
- Prodrug approaches : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the 7-amine position .
- In vitro assays :
- Microsomal stability testing (human liver microsomes, NADPH cofactor) .
- Plasma protein binding (equilibrium dialysis) to assess free fraction .
Advanced: How does the three-dimensional conformation impact target engagement?
- X-ray data : Pyrazolo[1,5-a]pyrimidines adopt a planar conformation, enabling π-π stacking with kinase active sites (e.g., ATP-binding pockets) .
- Substituent effects : The N-benzyl group occupies hydrophobic pockets (e.g., in A₂A adenosine receptors), while 2-ethyl and 5-methyl groups enforce steric complementarity .
- Dynamic effects : Molecular dynamics simulations (100 ns trajectories) reveal flexibility in the benzyl moiety, which can enhance or disrupt binding .
Basic: What are the recommended storage conditions to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
